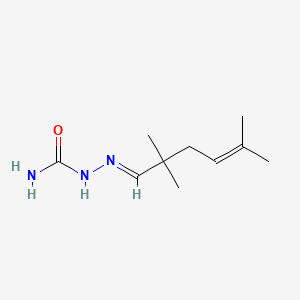

![molecular formula C19H21ClN6O B5539382 2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader class of chemicals that have been explored for their significant biological activities and chemical properties. The structure suggests it is a benzamide derivative, which is a common moiety in drug design due to its pharmacological properties. Benzamide derivatives often exhibit a wide range of biological activities and are a focus in the development of new therapeutics.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step chemical processes that might include the formation of amide bonds, introduction of chloro groups, and the attachment of specific functional groups like imidazol and pyrimidinyl rings. A relevant example is the synthesis of related imidazolylbenzamides, where the key steps might involve nucleophilic substitution reactions, amidation, and ring-closing mechanisms to introduce the imidazole and pyrimidine rings (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for their biological activity. The presence of imidazole and pyrimidinyl rings suggests potential for significant interactions with biological targets. Crystallographic studies on related compounds reveal that these molecules can adopt specific conformations that facilitate such interactions, with molecular packing influenced by weak intermolecular forces (Hu, Zhu, & Chen, 2007).

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives in Cancer Research

Imidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For instance, a phase II clinical study evaluated the use of imidazole derivatives in combination with other chemotherapy agents for treating malignant gliomas, highlighting the exploration of these compounds in enhancing antitumor effects (Ikeda et al., 1996). Such studies underline the ongoing interest in imidazole-based compounds for developing new cancer treatments.

Benzamide Derivatives in Pharmacokinetics and Metabolism Studies

Benzamide derivatives are another class of compounds with significant scientific interest, particularly in pharmacokinetics and metabolism research. For example, studies have investigated the disposition and metabolism of benzamide derivatives in humans, contributing to the understanding of how these compounds are processed by the body (Renzulli et al., 2011). This research is crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion properties.

Applications in Dermatological Conditions

Compounds structurally related to benzamides have also been explored for their therapeutic efficacy in treating dermatological conditions. Studies have demonstrated the effectiveness of such compounds in treating fungal infections, providing insights into their antimycotic properties (Nasarre et al., 1992). This highlights the versatility of benzamide derivatives in medical research beyond their use in cancer therapies.

Wirkmechanismus

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide” is not provided in the available literature.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZSXKZNCMGIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)